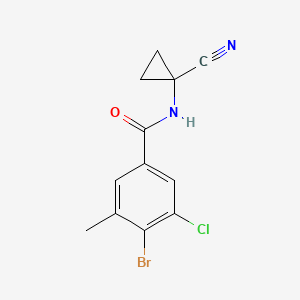![molecular formula C24H21NO2 B2721263 4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] CAS No. 1799616-63-9](/img/structure/B2721263.png)
4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] is a complex organic compound characterized by its fused ring structure, which includes a benzofuran and a spiro-oxazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are still being explored. Preliminary studies suggest that it may have antimicrobial properties, making it a potential candidate for developing new antibiotics.
Medicine: Research is ongoing to determine the medicinal properties of this compound. It has shown promise in preliminary studies for its potential use in treating various diseases, although more research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The exact mechanism by which 4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: These compounds share a similar fused ring structure but may differ in the substituents attached to the rings.
Spiro-oxazines: These compounds also contain a spiro-oxazine moiety but may have different aromatic groups.
Uniqueness: 4-Benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] is unique due to its specific combination of benzofuran and spiro-oxazine rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
(3S)-4-benzyl-5'-phenylspiro[2H-1,4-benzoxazine-3,3'-2H-furan] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-3-9-19(10-4-1)16-25-21-13-7-8-14-22(21)26-17-24(25)15-23(27-18-24)20-11-5-2-6-12-20/h1-15H,16-18H2/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSDAHMQAIBNFK-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(=C2)C3=CC=CC=C3)N(C4=CC=CC=C4O1)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2(COC(=C2)C3=CC=CC=C3)N(C4=CC=CC=C4O1)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
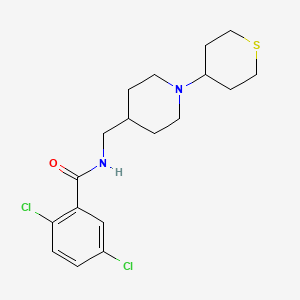
![Potassium;2-[(4-methylbenzoyl)amino]acetate](/img/structure/B2721181.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2721182.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2721185.png)
![Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2721186.png)
![1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine](/img/structure/B2721190.png)
![Methyl[(4-methylquinazolin-2-yl)methyl]amine](/img/structure/B2721191.png)
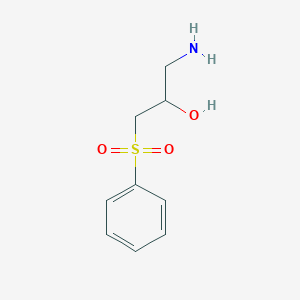
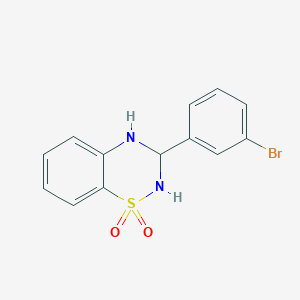
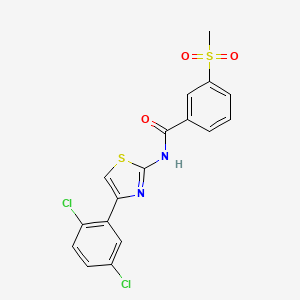
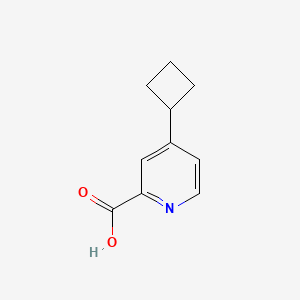
![2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)
![tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
